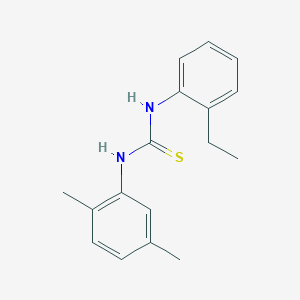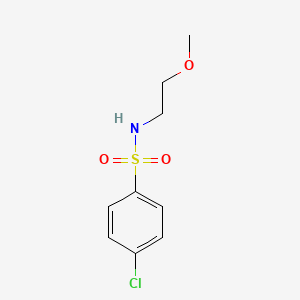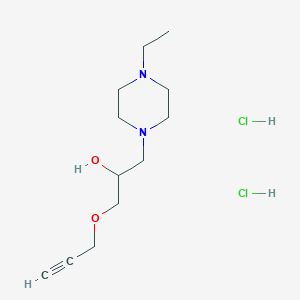![molecular formula C16H12BrCl2N5O B4536993 N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the triazole intermediate.
Formation of the Urea Derivative: The final step involves the reaction of the triazole intermediate with 4-bromo-2-chloroaniline and an appropriate isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea can be compared with other similar compounds, such as:
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea: Differing by the presence of a methyl group instead of a chlorine atom.
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea: Differing by the presence of a fluorine atom instead of a chlorine atom.
N-(4-bromo-2-chlorophenyl)-N’-[1-(4-nitrobenzyl)-1H-1,2,4-triazol-3-yl]urea: Differing by the presence of a nitro group instead of a chlorine atom.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2N5O/c17-11-3-6-14(13(19)7-11)21-16(25)22-15-20-9-24(23-15)8-10-1-4-12(18)5-2-10/h1-7,9H,8H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFIENPFYGCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4536919.png)
![2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4536927.png)
![6-[5-(4-fluorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536935.png)
![N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4536944.png)
![N-(3-acetylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4536947.png)
![N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4536949.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4536952.png)
![4-benzyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4536957.png)


![2-(2-chloro-6-fluorophenyl)-N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)

![4-CHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4537007.png)
![2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4537018.png)
